molecular formula C12H16BrN B1601331 2-Bromo-N-cyclohexylaniline CAS No. 858516-27-5

2-Bromo-N-cyclohexylaniline

Cat. No. B1601331
M. Wt: 254.17 g/mol
InChI Key: JBALYHGVQNTMHI-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclohexylaniline is a chemical compound with the molecular formula C12H16BrN and a molecular weight of 254.16614 . It is available for purchase from various suppliers .

Scientific Research Applications

Synthesis and Material Applications

2-Bromo-N-cyclohexylaniline and its derivatives play a crucial role in synthetic chemistry, particularly in the construction of compounds with potential biological, medicinal, and material applications. For instance, 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde have been extensively used for the synthesis of various compounds under palladium-catalyzed cross-coupling conditions, showcasing their versatility in the field of bromovinyl aldehyde chemistry (Ghosh & Ray, 2017).

Chemo-Enzymatic Synthesis

In the realm of chemo-enzymatic synthesis, the kinetic resolution of 2-bromo-2-cyclohexenol, a related compound, has been achieved through enzyme-mediated transesterification. This study highlights the potential of using similar bromo compounds in organic synthesis, leveraging the influence of enzymes for selective and efficient transformations (Noheda et al., 1996).

Inhibition of Estrogen Synthetase

4-Cyclohexylaniline, a structurally similar compound to 2-Bromo-N-cyclohexylaniline, has been identified as an effective inhibitor of aromatase, an enzyme involved in estrogen synthesis. This discovery underscores the potential biochemical applications of cyclohexylaniline derivatives in studying and potentially regulating hormone-related processes (Kellis & Vickery, 1984).

Development of Functionalized Compounds

Research has also focused on developing functionalized compounds using 2-bromo-cyclohexene derivatives. For instance, the synthesis of 4,6-dimethyl-tetrahydro- and hexahydro-dibenzothiophene using 2-bromo-3-methylcyclohexanone demonstrates the potential for creating specialized chemical structures, which could have applications in various industrial and research sectors (Sun, Wang, & Prins, 2008).

properties

IUPAC Name

2-bromo-N-cyclohexylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBALYHGVQNTMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479086
Record name 2-Bromo-N-cyclohexylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-cyclohexylaniline

CAS RN

858516-27-5
Record name 2-Bromo-N-cyclohexylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SH Lee, CJ Wu, UG Joung, BY Lee, J Park - Dalton Transactions, 2007 - pubs.rsc.org
Bimetallic dichlorotitanium complexes, {2,6-[η5-2,5-Me2C5H2]2-4-R-C6H2N-µN}{Ti(IV)Cl2}2 (7, R = Me; 8, R = F) and 4,4′-A[{2-(η5-2,3,5-Me3C5H)C6H3NC6H11-κN}Ti(IV)Cl2]2 (18, …
Number of citations: 29 pubs.rsc.org

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